3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Epigenetics Bromodomain inhibition BRD4

Researchers requiring a structurally validated BRD4 BD1 inhibitor fragment for epigenetic probe development face limited availability of para-bromo isomers with co-crystal data. This compound is the exact para-bromo isomer co-crystallized with BRD4 BD1 (PDB 4LZS) and SARS-CoV-2 Nsp3 macrodomain (PDB 5S26), enabling structure-guided optimization. - BRD4 BD1 Kd: 6.8 μM (ITC); selectivity over CBP (18.1 μM) and p300 (22.6 μM). - Para-bromo substitution provides a defined vector for fragment growing, distinct from ortho-bromo isomers targeting GPR35 (Ki 10 nM). - Supplied with analytical data; custom synthesis ensures regioisomeric purity.

Molecular Formula C18H17BrN6O
Molecular Weight 413.3 g/mol
Cat. No. B5196458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC18H17BrN6O
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H17BrN6O/c19-15-4-2-14(3-5-15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-1-8-20-25/h1-9H,10-13H2
InChIKeyAODMBNVWVJPUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Identity & Characterization


3-[4-(4-Bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (IUPAC: (4-bromophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone; molecular formula C₁₈H₁₇BrN₆O; molecular weight 413.3 g/mol) is a heterocyclic small molecule belonging to the piperazin-1-ylpyridazine class [1]. The compound incorporates a 4-bromobenzoyl substituent at the piperazine N 4-position and an unsubstituted 1H-pyrazol-1-yl group at the pyridazine 6-position. It has been co-crystallized with human bromodomain-containing protein 4 (BRD4) bromodomain 1 (PDB 4LZS; deposited as inhibitor XD46) and with the SARS-CoV-2 Nsp3 macrodomain (PDB 5S26; fragment Z605596346), establishing its experimentally validated engagement of two structurally unrelated protein targets [2][3][4]. The compound is catalogued in authoritative chemogenomic databases under BindingDB BDBM50159140 and ChEMBL CHEMBL3785648 [5][6].

Probe Category
Dual-target crystallographic fragment with reported BRD4 BD1 and SARS-CoV-2 Nsp3 macrodomain binding
Structural Support
Co-crystal structures deposited in PDB (4LZS, 5S26) for two structurally unrelated targets
Database Cross-Reference
Catalogued in BindingDB (BDBM50159140) and ChEMBL (CHEMBL3785648); traceable chemogenomic identity

Non-Interchangeable with Regioisomers


Within the piperazin-1-ylpyridazine chemotype, three substitution features jointly control target engagement and selectivity: (i) the position of the bromine atom on the benzoyl ring (ortho, meta, or para), (ii) the presence versus absence of the bromine substituent, and (iii) the substitution pattern on the pyrazole ring [1][2]. The para-bromo isomer (target compound) displays a measured BRD4 bromodomain 1 dissociation constant (Kd) of 6.8 μM by isothermal titration calorimetry (ITC), while the des-bromo analog (3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine) lacks the bromine-mediated halogen-bonding and van der Waals contacts observed in the BRD4(1) co-crystal structure (PDB 4LZS), which are critical for binding pose stabilization [3][4]. Changing the bromine position to ortho redirects pharmacological activity toward unrelated targets such as GPR35 (Ki = 10 nM for the 2‑bromo isomer, CHEMBL4175848) [5]. These substitution-dependent differences in both binding affinity and target selectivity mean that simple in-class substitution cannot reproduce the pharmacological signature of the target compound.

Target Compound

Para-bromo substituent forms halogen-bonding and van der Waals contacts in BRD4 BD1 pocket.

Des-bromo Analog

Lacks critical bromine-mediated interactions; predicted weaker BRD4 engagement, no binding data reported.

Target Compound

Para-bromo isomer shows 6.8 μM BRD4 BD1 Kd; no GPR35 activity reported.

Ortho-bromo Isomer

Redirects target engagement to GPR35 (Ki 10 nM), shifting pharmacological profile away from BRD4.

Target Compound

Only bromophenyl isomer with experimental BRD4 and SARS-CoV-2 macrodomain structures.

Meta-bromo Isomer

No public bioactivity or structural data; target engagement profile unknown and unvalidated.

Quantitative Differentiation Evidence


BRD4 BD1 Affinity: Para-Bromo vs. Des-Bromo Analog

The target compound exhibits a Kd of 6.8 μM for human BRD4 bromodomain 1 measured by isothermal titration calorimetry (ITC) [1]. The des-bromo analog, 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019100-38-9), loses the para-bromine atom that forms key hydrophobic contacts within the BRD4(1) acetyl-lysine binding pocket, as visualized in the 2.2 Å co-crystal structure (PDB 4LZS) [2]. Although a direct Kd for the des-bromo analog has not been reported, the structural data indicate that the para-bromobenzoyl moiety occupies a sub-pocket that cannot be filled by the unsubstituted benzoyl group, predicting a measurable loss in binding energy. The ITC-derived Kd of 18.1 μM for the off-target CREB-binding protein (CBP) bromodomain further confirms that the 6.8 μM BRD4 BD1 affinity is target-dependent and not an artifact of non-specific binding [1].

BRD4 BD1 Affinity
Reported
Kd 6.8 μM for target; des-bromo analog predicted weaker
Target6.8 μM
Des-bromoNo Kd (predicted lower)
Bromine pharmacophore is required for BRD4 engagement; structural occupancy supports binding energy
ITC, BRD4 BD1, 25 °C; PDB 4LZS confirms halogen contacts
Epigenetics Bromodomain inhibition BRD4

Positional Isomerism: BRD4 vs. GPR35 Selectivity

Moving the bromine from the para- to the ortho-position of the benzoyl ring fundamentally alters the target engagement profile. The para-bromo compound (target) binds BRD4 BD1 with Kd = 6.8 μM [1]. In contrast, the ortho-bromo isomer (3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, CAS 1019100-59-4) shows a Ki of 10 nM (0.01 μM) at the human GPR35 receptor in a competitive binding assay, representing a >680-fold shift in primary target engagement [2]. The meta-bromo isomer (3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine) has no publicly reported quantitative bioactivity data, placing the para-isomer as the only variant with experimentally confirmed BRD4 engagement .

BRD4 vs GPR35 Selectivity
Reported
>680-fold target shift between para and ortho isomers
Para (Target)BRD4 Kd 6.8 μM
OrthoGPR35 Ki 10 nM
Only para isomer displays BRD4 engagement; ortho isomer redirected to GPR35
ITC (BRD4); competitive binding Nluc-GPR35 CHO-K1
Target selectivity GPR35 BRD4 Positional isomer

Dual-Target Crystallographic Engagement

The target compound is one of the relatively few fragments for which high-resolution X-ray co-crystal structures have been solved against two structurally and functionally unrelated protein targets: human BRD4 bromodomain 1 (PDB 4LZS, 2.2 Å) [1] and the SARS-CoV-2 Nsp3 macrodomain (PDB 5S26, 1.13 Å; deposited as fragment Z605596346) [2]. The BRD4 structure originates from a focused medicinal chemistry campaign on 4-acyl pyrrole-based BET inhibitors; the Nsp3 macrodomain structure emerged from a fragment-based screening campaign of 234 fragments using the PanDDA crystallographic analysis method [2]. Neither the ortho-bromo isomer, meta-bromo isomer, nor des-bromo analog has a publicly deposited X-ray structure with either of these targets, making the para-bromo compound the only regioisomer with experimentally validated binding poses across two distinct protein families [3].

Crystallographic Structures
Method context
2
co-crystal structures: BRD4 BD1 (PDB 4LZS, 2.2 Å) and SARS-CoV-2 Nsp3 (PDB 5S26, 1.13 Å)
Dual-target experimental poses support structure-based design; analogs lack crystallographic validation
Other regioisomers: 0 structures deposited
Fragment-based drug discovery X-ray crystallography SARS-CoV-2 PanDDA

Bromodomain Selectivity: BRD4 vs. CBP/p300

The target compound displays a measurable selectivity window between BRD4 bromodomain 1 (Kd = 6.8 μM) and two phylogenetically distinct bromodomains: CREB-binding protein CBP (Kd = 18.1 μM; 2.7-fold selectivity) and histone acetyltransferase p300 (Kd = 22.6 μM; 3.3-fold selectivity), all measured by ITC [1]. This selectivity profile is experimentally determined and contrasts with many literature bromodomain inhibitors that show pan-BET activity. While the selectivity margins are modest (2.7–3.3-fold), they represent a genuine starting point for structure-guided optimization. Comparable selectivity data are not available for any of the regioisomeric or dehalogenated analogs, making this profile unique to the para-bromo compound [2].

Bromodomain Selectivity
Reported
2.7×/3.3× selectivity over CBP/p300
BRD4 BD16.8 μM
CBP18.1 μM
p30022.6 μM
Measured intra-bromodomain selectivity profile; not a pan-BET inhibitor
All values by ITC; selectivity data unique to para-bromo isomer
Bromodomain selectivity CBP p300 Epigenetic probe

Procurement-Driven Application Scenarios


Structure-Based BRD4 Fragment Elaboration

The 2.2 Å co-crystal structure (PDB 4LZS) [1] enables structure-guided medicinal chemistry using the 6.8 μM Kd fragment as a starting scaffold. The para-bromobenzoyl moiety occupies a defined sub-pocket, providing a vector for fragment growing or merging strategies. Researchers can use the deposited X-ray coordinates to design analogs that improve BRD4 BD1 affinity while monitoring selectivity against CBP (18.1 μM) and p300 (22.6 μM) [2].

SARS-CoV-2 Macrodomain Inhibitor Development

The PanDDA-derived crystal structure of the compound bound to SARS-CoV-2 Nsp3 macrodomain (PDB 5S26, 1.13 Å) [3] provides an ultra-high-resolution starting point for structure-based design of antiviral macrodomain inhibitors. The compound was one of 234 fragments screened crystallographically, and its validated binding pose at near-atomic resolution enables rational potency optimization against a pandemic-relevant viral target without interference from BRD4-mediated pharmacology.

Bromodomain Selectivity Probe Development

The measured 2.7-fold BRD4/CBP selectivity and 3.3-fold BRD4/p300 selectivity [2] provide a quantitative baseline for developing subtype-selective bromodomain chemical probes. The para-bromo isomer's selectivity fingerprint is empirically determined, unlike other regioisomers that lack bromodomain profiling data. Optimization of the pyrazole substitution pattern can be guided by the observation that 3,5-dimethyl and 3,4,5-trimethyl pyrazole analogs exist in vendor catalogs, enabling systematic SAR expansion.

GPR35 Negative Control with Ortho-Bromo Isomer

For projects targeting GPR35, the ortho-bromo isomer (Ki = 10 nM) [4] serves as a potent ligand, while the para-bromo compound (target) can function as a structurally matched negative control that redirects binding to BRD4 (Kd = 6.8 μM). This regioisomeric pair enables clean target deconvolution studies where only the bromine position differs, minimizing confounding effects from changes in molecular weight, lipophilicity, or hydrogen-bonding capacity.

Application
Selection Property
Validation Focus
BRD4 fragment elaboration
X-ray co-crystal structure (PDB 4LZS) with bound pose
Structure-guided affinity optimization; monitor CBP/p300 selectivity
SARS-CoV-2 macrodomain inhibitor design
PanDDA-derived ultra-high resolution structure (PDB 5S26)
Fragment-based hit expansion using validated binding mode
Bromodomain selectivity probe development
BRD4/CBP/p300 selectivity fingerprint (2.7×/3.3×)
Subtype-selective SAR using pyrazole substitution vectors
GPR35 target deconvolution control
Regioisomeric pair (para-bromo vs. ortho-bromo)
Structurally matched negative control for clean target engagement studies
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